2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol
Description
Properties
CAS No. |
94713-19-6 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-(4,7-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C18H32O/c1-11-10-17(13(3)16-6-4-5-15(11)16)14-7-8-18(19)12(2)9-14/h11-19H,4-10H2,1-3H3 |
InChI Key |
ZODCEMZFCDXFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1O)C2CC(C3CCCC3C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor to form the indane ring system, followed by hydrogenation to introduce the octahydro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols .
Scientific Research Applications
Applications Overview
The compound is primarily utilized in the following areas:
-
Pharmaceuticals :
- Active Pharmaceutical Ingredient (API) : It serves as a key intermediate in the synthesis of various pharmaceuticals, contributing to the development of drugs with specific therapeutic effects.
- Antifungal Agents : Its structure allows it to be modified into antifungal compounds, which are crucial for treating fungal infections.
-
Agrochemicals :
- Pesticides : The compound is used as a raw material for synthesizing pesticides, aiding in agricultural productivity by protecting crops from pests and diseases.
-
Surfactants and Polymer Monomers :
- The compound's properties make it suitable for use in surfactants, which are essential in cleaning products and industrial applications. Additionally, it can serve as a monomer in polymer chemistry.
Case Study 1: Pharmaceutical Development
Recent studies have highlighted the potential of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol in drug formulation. For instance, its derivatives have been explored for their anti-inflammatory and analgesic properties. Research indicates that modifications to this compound can lead to enhanced efficacy against conditions such as arthritis and chronic pain syndromes.
Case Study 2: Agrochemical Efficacy
In agricultural research, formulations containing this compound have demonstrated significant effectiveness against a range of pests. Field trials showed that crops treated with pesticide formulations derived from this compound exhibited improved yield and health compared to untreated controls. This underscores its importance in sustainable agriculture.
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | API for drug synthesis | Targeted therapeutic effects |
| Antifungal agents | Effective treatment for fungal infections | |
| Agrochemicals | Pesticides | Enhanced crop protection |
| Surfactants | Cleaning products | Improved cleaning efficiency |
| Polymer Chemistry | Monomers | Versatile applications in material science |
Mechanism of Action
The mechanism of action of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity and bicyclic framework place it within a broader class of terpene-derived alcohols. Below is a comparative analysis with analogous compounds, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity and Functionalization The target compound’s octahydroindenyl substituent introduces steric hindrance and conformational rigidity, distinguishing it from simpler monoterpenes like menthol or α-terpineol. This structural feature may influence its pharmacokinetic properties (e.g., metabolic stability) . Compared to the analogous compound in , which includes a 6-hydroxy-6-methylheptyl chain, the target molecule lacks polar hydroxyl groups on its aliphatic side chains. This difference likely reduces its water solubility and alters its interaction with biological targets .
Applications and Synthesis
- While menthol and α-terpineol are widely used in consumer products, the target compound’s role as an API intermediate suggests specialized applications in drug development, such as serving as a precursor for steroid-like molecules or anti-inflammatory agents .
- The compound in , with its extended alkyl-hydroxy chain, may exhibit enhanced bioavailability or receptor-binding affinity, though experimental data are lacking .
Physicochemical Limitations
- Unlike menthol (melting point: 36–38°C) or α-terpineol (liquid at room temperature), the target compound’s crystalline form implies a higher melting point and lower volatility, which could complicate its formulation in liquid-based delivery systems .
Biological Activity
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol, a compound with the CAS number 94713-19-6, is a cyclic alcohol known for its potential biological activities. Understanding its biological properties is essential for evaluating its applications in pharmaceuticals and agriculture.
- Molecular Formula : C17H28O
- Molecular Weight : 264.44608 g/mol
- CAS Registry Number : 94713-19-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various similar compounds, suggesting that this compound may exhibit comparable effects. For example, research on related cyclic alcohols has shown significant antibacterial activity against various pathogens, including Salmonella typhi and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Activity Observed |
|---|---|---|
| 2-Methylcyclohexanol | E. coli | Moderate |
| 4-Methylcyclohexanol | S. typhi | High |
| 2-Methyl-4-(octahydro...cyclohexan-1-ol | TBD | TBD |
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurological applications. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis . This aspect requires further investigation to confirm specific neuroprotective mechanisms.
Study on Related Compounds
A study published in a peer-reviewed journal explored the neuroprotective effects of a similar compound, demonstrating that it could reduce oxidative stress markers in neuronal cells . While direct studies on 2-methyl-4-(octahydro...cyclohexan-1-ol are lacking, the findings provide a basis for hypothesizing its potential benefits.
Agricultural Applications
Natural products derived from similar cyclic alcohols have been used as fungicides in agricultural settings. Their effectiveness in protecting crops from fungal infections has been documented, indicating that 2-methyl-4-(octahydro...cyclohexan-1-ol could serve as a bioactive agent in crop protection strategies .
Research Findings and Future Directions
Although current data on the specific biological activities of 2-methyl-4-(octahydro...cyclohexan-1-ol is limited, its structural characteristics align with compounds known for antimicrobial and neuroprotective properties. Future research should focus on:
- In Vitro Studies : Conducting comprehensive assays to evaluate antimicrobial efficacy against a broader range of pathogens.
- Neuroprotective Mechanisms : Investigating potential neuroprotective effects through cellular models.
- Agricultural Efficacy : Testing its effectiveness as a fungicide or pesticide in field trials.
Q & A
Q. What are the key structural features and nomenclature conventions for this compound?
The compound's IUPAC name reflects its bicyclic (octahydro-4,7-dimethyl-1H-indenyl) and cyclohexanol moieties. Its molecular formula (C₁₇H₂₈O, MW 264.45) and CAS number (94713-19-6) are essential for unambiguous identification . Stereochemical complexity arises from fused bicyclic systems, necessitating advanced structural elucidation techniques like X-ray crystallography using programs such as SHELX .
Q. Which spectroscopic methods are optimal for characterizing this compound?
- NMR : High-resolution ¹H/¹³C NMR can resolve methyl group environments and bridgehead protons in the indene system.
- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving stereochemical ambiguities in polycyclic systems .
- MS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns.
Q. What synthetic strategies are reported for similar bicyclic alcohols?
Acrylate-based photopolymer resins (e.g., Loctite 3D 3830) use related octahydro-indene diacrylates synthesized via radical polymerization. Analogous methods, such as catalytic epoxidation followed by hydrolysis, could apply to this compound’s synthesis .
Advanced Research Questions
Q. How can stereochemical conflicts in the bicyclic system be resolved experimentally?
- Crystallographic refinement : SHELXL refines positional and thermal parameters, critical for distinguishing axial/equatorial substituents in fused rings .
- Dynamic NMR : Variable-temperature studies detect conformational exchange in the cyclohexanol ring.
- Comparative thermodynamics : Heat capacity data for octahydro-4,7-methano-1H-indene derivatives (e.g., C₁₀H₁₆) provide benchmarks for modeling energy barriers in isomerization .
Q. What experimental design considerations apply to catalytic oxidation studies of similar cyclohexanol derivatives?
- Catalyst selection : Bimetallic Au-Fe catalysts promote selective oxidation of cyclohexene to cyclohexanol derivatives, minimizing side products like cyclohexenone .
- Solvent effects : Polar aprotic solvents enhance epoxide intermediate stability, while aqueous conditions favor diol formation.
- Kinetic monitoring : In situ FTIR or GC-MS tracks reaction progress and identifies competing pathways (e.g., over-oxidation to acyclic products) .
Q. How do thermodynamic properties influence material applications?
| Property | Value (Example System) | Methodology | Relevance to Research |
|---|---|---|---|
| Heat capacity | 372–390 K range | Differential scanning calorimetry | Predicts thermal stability in polymer matrices |
| Solubility | Low in water | Hansen solubility parameters | Guides solvent selection for recrystallization |
Thermodynamic data for structurally related compounds (e.g., octahydro-4,7-methano-1H-indene) inform stability assessments under high-temperature conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in stereochemical assignments?
- Cross-validation : Compare crystallographic data (SHELX-refined) with computational models (DFT-optimized geometries).
- Synthetic controls : Prepare enantiomerically pure analogs via chiral catalysts to isolate stereochemical effects .
- Literature benchmarking : Contrast results with structurally characterized derivatives (e.g., 1-methyl-4-(isopropyl)cyclohexan-1-ol) to identify systematic errors .
Methodological Recommendations
- Crystallography : Use SHELX for high-precision refinement of twinned or low-symmetry crystals .
- Synthesis : Optimize reaction conditions (e.g., solvent, catalyst loading) based on analogous epoxide ring-opening protocols .
- Safety : Adhere to regulations for handling polycyclic alcohols, including PPE and waste disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
